molecular formula C17H21NO3 B1208374 O-Acetylpropranolol CAS No. 2293-03-0

O-Acetylpropranolol

Cat. No.: B1208374
CAS No.: 2293-03-0
M. Wt: 287.35 g/mol
InChI Key: LGRCXXODVNZXAC-UHFFFAOYSA-N
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Description

O-Acetylpropranolol is an acetylated prodrug derivative of propranolol, a non-selective β-adrenergic receptor blocker widely used to treat hypertension, angina, and arrhythmias. The acetylation of propranolol’s hydroxyl group enhances its physicochemical properties, particularly its ability to bypass extensive first-pass hepatic metabolism, thereby improving oral bioavailability . Structurally, this compound retains the core 1-isopropylamino-3-(1-naphthoxy)-2-propanol backbone of propranolol but substitutes the hydroxyl group with an acetyl moiety (C₁₆H₂₁NO₃; molecular weight 287.35) .

The synthesis of this compound involves enzymatic or chemical acetylation. Notably, Candida antarctica lipase B (CalB) catalyzes the enantioselective O-acetylation of (R,S)-propranolol, favoring the (R)-enantiomer during hydrolysis, which influences the pharmacokinetic profile of the active (S)-propranolol in humans . This prodrug strategy addresses propranolol’s low bioavailability (26–30%) by delaying hepatic clearance and enhancing systemic exposure .

Properties

CAS No.

2293-03-0

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

[2-naphthalen-1-yloxy-1-(propan-2-ylamino)ethyl] acetate

InChI

InChI=1S/C17H21NO3/c1-12(2)18-17(21-13(3)19)11-20-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,12,17-18H,11H2,1-3H3

InChI Key

LGRCXXODVNZXAC-UHFFFAOYSA-N

SMILES

CC(C)NC(COC1=CC=CC2=CC=CC=C21)OC(=O)C

Canonical SMILES

CC(C)NC(COC1=CC=CC2=CC=CC=C21)OC(=O)C

Synonyms

O-acetylpropranolol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

O-Acetylpropranolol belongs to a class of propranolol esters designed to modulate pharmacokinetics. Key analogues include:

Compound Structure Modification Bioavailability Enhancement Hydrolysis Rate (vs. Acetyl) Enantioselectivity (Human) Key Applications
Propranolol Parent compound (hydroxyl) 26–30% N/A (S)-isomer 100× more active Hypertension, arrhythmias
This compound Acetyl ester (O-linked) 2–3× increase 1.0 (reference) (R)-hydrolyzes 3× faster Prodrug for sustained release
O-Pivaloylpropranolol Pivaloyl ester (bulky O-group) Comparable to acetyl Slower (0.7×) Not reported Membrane separation studies
Hexanoylpropranolol Hexanoyl ester (long-chain) Higher lipophilicity 1.5× faster None Corneal penetration studies

Pharmacokinetic and Enzymatic Profiles

  • Bioavailability: this compound demonstrates 2–3× higher bioavailability than propranolol in rats and dogs due to reduced first-pass metabolism . In contrast, O-pivaloylpropranolol shows similar bioavailability but slower hydrolysis, making it less optimal for rapid therapeutic effects.
  • Hydrolysis Kinetics: Enzymatic hydrolysis rates vary with acyl chain length. Hexanoylpropranolol undergoes faster hydrolysis (1.5×) than the acetyl derivative in carboxylesterase-rich tissues, while O-pivaloylpropranolol’s bulky group delays hydrolysis .
  • Enantioselectivity: Human serum hydrolyzes (R)-O-acetylpropranolol 3× faster than the (S)-isomer, leading to prolonged circulation of active (S)-propranolol. Conversely, rat intestinal and liver homogenates favor (S)-ester hydrolysis, highlighting species-specific metabolic differences .

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